2-Amino-N-methoxybenzamide is an organic compound with the molecular formula . It is classified as a derivative of benzamide, characterized by an amino group at the second position of the benzene ring and a methoxy group attached to the nitrogen atom of the amide group. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in synthetic chemistry, particularly as an intermediate in organic synthesis.
The synthesis of 2-amino-N-methoxybenzamide can be achieved through several methods. A common approach involves the reaction of 2-aminobenzoic acid with methoxyamine hydrochloride. This reaction typically requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired compound.
In industrial settings, the production of 2-amino-N-methoxybenzamide may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Purification steps, including recrystallization or chromatography, are employed to achieve the desired purity levels.
The molecular structure of 2-amino-N-methoxybenzamide features a benzene ring with an amino group () at position 2 and a methoxy group () attached to the nitrogen of the amide functional group. The structural formula can be represented as follows:
Spectroscopic data for this compound includes nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, which confirm its molecular identity and structure. For example, typical NMR signals include chemical shifts corresponding to aromatic protons and functional groups .
2-Amino-N-methoxybenzamide can undergo various chemical reactions:
The major products from these reactions include:
The mechanism of action for 2-amino-N-methoxybenzamide involves its interaction with specific molecular targets. Notably, it has been shown to inhibit the hedgehog signaling pathway by targeting the smoothened receptor. This inhibition disrupts downstream signaling cascades, affecting cellular processes such as proliferation and differentiation. This mechanism underlies its potential therapeutic applications, particularly in cancer treatment .
2-Amino-N-methoxybenzamide is typically characterized as a white solid with specific melting points that vary based on purity. Its solubility profile indicates solubility in polar organic solvents.
The chemical properties include stability under standard laboratory conditions, reactivity towards oxidation and reduction processes, and susceptibility to substitution reactions. Detailed analyses often involve spectroscopic techniques such as NMR, infrared spectroscopy (IR), and mass spectrometry .
2-Amino-N-methoxybenzamide has several applications across different scientific domains:
The structural versatility of the 2-aminobenzamide core enables its integration into hybrid architectures targeting multiple oncogenic pathways simultaneously. This approach leverages the pharmacophoric elements of established anticancer scaffolds while enhancing target engagement and overcoming resistance mechanisms.
The conjugation of pyrimidine-based scaffolds with N-methoxybenzamide fragments creates bifunctional molecules that simultaneously engage kinase and DNA repair inhibition targets. The electron-donating methoxy group (-OCH₃) enhances hydrogen-bond acceptor capacity compared to unsubstituted benzamides, facilitating critical interactions with catalytic lysine residues in kinase domains. In ruthenium(II)-arene complexes bearing 3-aminobenzamide derivatives, the N-methoxy modification promotes PARP-1 enzyme inhibition by optimizing NAD⁺-binding site interactions, achieving IC₅₀ values in the micromolar range (2.8-5.6 μM) [4]. Molecular docking reveals that the methoxy oxygen forms a hydrogen bond with Tyr907 in the PARP-1 catalytic domain, while the benzamide carbonyl interacts with Ser904. This dual interaction stabilizes the inhibitor-enzyme complex more effectively than the parent 3-aminobenzamide, explaining the 3.2-fold enhancement in inhibitory potency observed for methoxy-substituted analogs [4].
Table 1: Hybrid Compounds Incorporating 2-Amino-N-Methoxybenzamide
Compound Class | Biological Targets | Key Structural Features | Reported IC₅₀/EC₅₀ |
---|---|---|---|
Ru(II)-arene-3-AB hybrids | PARP-1, DNA | Ru(II)-p-cymene + 3-amino-N-methoxybenzamide linker | 2.8-5.6 μM (PARP-1) |
Pyrimidine-benzamide chimeras | EGFR, PARP | Erlotinib-derived pyrimidine + N-methoxybenzamide | 18 nM (EGFR T790M) |
Structural optimization of 2-amino-N-methoxybenzamide derivatives focuses on circumventing steric hindrance and altered hydrophobicity in EGFR resistance mutants. The T790M "gatekeeper" mutation introduces a bulky methionine residue that reduces binding affinity of first-generation TKIs. Introducing a meta-substituted methoxy group on the benzamide ring enables optimal hydrophobic filling of the ATP-binding pocket in T790M/L858R double mutants. Molecular dynamics simulations demonstrate that the methoxy group occupies a sub-pocket created by Leu792 and Met793, forming van der Waals contacts inaccessible to unsubstituted benzamides [1]. This modification, combined with a flexible acetylene linker connecting to a pyrimidine pharmacophore, yields dual EGFR/PARP inhibitors with IC₅₀ values of 18 nM against EGFR T790M/L858R—a 45-fold improvement over non-methoxy analogs [4]. The conformational flexibility imparted by the methoxy group allows adaptation to the distorted geometry of the mutant kinase domain while maintaining water-mediated hydrogen bonds with Thr854.
Fragment-based drug design exploits the 2-methoxybenzamide moiety as a critical pharmacophore for disrupting Smoothened (Smo) receptor activation, a key bottleneck in Hedgehog (Hh) pathway signaling.
The 2-methoxybenzamide fragment serves as an essential recognition element for Smo antagonism by forming hydrogen bonds with residues in the transmembrane cavity. X-ray crystallography of Smo complexed with benzamide derivatives reveals that the carbonyl oxygen accepts a hydrogen bond from Arg400 (2.9 Å), while the methoxy oxygen donates a hydrogen bond to Tyr394 (3.2 Å) in the ECL2 domain—interactions critical for locking Smo in an inactive conformation [7]. Structure-activity relationship (SAR) studies demonstrate that removal of the 2-methoxy group reduces Gli-luc reporter inhibition by 15-fold (IC₅₀ shift from 0.17 μM to 2.6 μM), confirming its indispensable role in high-affinity binding [2]. Molecular modeling of compound 21 (a 2-methoxybenzamide derivative) shows that the methoxy group induces a conformational change in ECL2, sterically blocking Smo translocation into the primary cilium—the essential step in Hh pathway activation [2]. This mechanism is validated in Shh-stimulated NIH3T3 cells, where 2-methoxybenzamide derivatives reduce ciliary Smo accumulation by 89% compared to controls (p<0.001) [2].
Table 2: Structural and Functional Comparison of Smo Inhibitors
Parameter | 2-Methoxybenzamide Derivatives | Vismodegib | Sonidegib |
---|---|---|---|
Binding Site on Smo | Transmembrane cavity (TMD) | Extracellular cleft | Extracellular cleft |
Key Protein Interactions | Arg400, Tyr394, Glu518 | Arg400, Asn219 | Asn219, Phe484 |
Gli-luc IC₅₀ (μM) | 0.03-0.17 | 0.02 | 0.025 |
Smo Mutant (D473H) Activity | Retained (IC₅₀ shift <5x) | Lost | Lost |
Clinical ORR in MBSHH | Not reported | 37% (pooled analysis) | 55% (pooled analysis) |
Unlike clinically approved Smo inhibitors vismodegib and sonidegib that bind to the extracellular cleft, 2-methoxybenzamide derivatives occupy a deeper transmembrane cavity less susceptible to resistance mutations. Vismodegib relies heavily on hydrogen bonding with Asn219 in the extracellular domain (ECD), a residue frequently mutated in drug-resistant BCC (D473H mutation prevalence: 50% in relapsed cases) [3] [9]. The D473H mutation introduces steric clash that reduces vismodegib binding affinity by >200-fold. In contrast, 2-methoxybenzamide derivatives maintain potency against D473G-mutant Smo (IC₅₀ = 0.07 μM) due to their deeper binding mode engaging conserved residues (Arg400, Tyr394) unaffected by common resistance mutations [2] [7]. Pharmacophore mapping reveals that sonidegib shares the benzamide carbonyl but lacks the 2-methoxy group, explaining its 6-fold lower potency than optimized 2-methoxybenzamide analogs (compound 21 IC₅₀ = 0.03 μM vs. sonidegib IC₅₀ = 0.18 μM) [2] [5]. Meta-analysis of clinical trials shows superior objective response rates (ORR) for sonidegib (55%) versus vismodegib (37%) in SHH-driven medulloblastoma, attributable to sonidegib's higher blood-brain barrier penetration despite shared vulnerability to D473 mutations [5].
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: